AA 29504

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

AA 29504 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the modulation of gamma-aminobutyric acid type A receptors.

Biology: Employed in research involving neurotransmission and synaptic plasticity.

Medicine: Investigated for its potential anxiolytic effects and its role in reducing motor coordination in animal models.

Industry: Utilized in the development of new pharmacological agents targeting gamma-aminobutyric acid type A receptors

Wirkmechanismus

Target of Action

The primary target of AA 29504 is the GABA(A) receptors . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. This compound acts as a positive allosteric modulator of these receptors .

Mode of Action

This compound interacts with its targets by modulating both α4β3δ-containing extrasynaptic receptors and α1β3γ2S-containing receptors . It displays a stronger modulatory effect at the former . This modulation enhances the inhibitory effects of GABA neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the activity of GABA(A) receptors, this compound increases the inhibitory effects of GABA neurotransmission, which can lead to a decrease in neuronal excitability.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

This compound exhibits anxiolytic effects and reduces motor coordination in rat models . These effects are likely due to its enhancement of GABAergic neurotransmission, leading to an overall decrease in neuronal excitability.

Biochemische Analyse

Biochemical Properties

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .

Cellular Effects

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate exhibits diverse effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate involves its interaction with various biomolecules. It can bind to enzymes, either inhibiting or activating their catalytic activities. This binding often occurs at the active site of the enzyme, where the compound forms specific interactions with amino acid residues. Furthermore, ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can lead to cumulative effects on cellular processes, potentially resulting in altered cell function or viability .

Dosage Effects in Animal Models

The effects of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or reducing disease symptoms. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .

Metabolic Pathways

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments or tissues. The compound’s distribution can significantly impact its efficacy and toxicity, as it determines the concentration of the compound at its target sites .

Subcellular Localization

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AA 29504 involves the reaction of 2-amino-4-[(2,4,6-trimethylphenyl)methyl]amino]aniline with ethyl chloroformate. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

AA 29504 primarily undergoes substitution reactions due to the presence of amino and carbamate functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives, while oxidation reactions can produce corresponding oxides .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Retigabin: Ein weiterer Modulator von Gamma-Aminobuttersäure-Typ-A-Rezeptoren, jedoch mit höherer Potenz.

Diazepam: Ein bekanntes Benzodiazepin, das auch Gamma-Aminobuttersäure-Typ-A-Rezeptoren moduliert, jedoch über eine andere Bindungsstelle.

Phenobarbital: Ein Barbiturat, das die Aktivität von Gamma-Aminobuttersäure-Typ-A-Rezeptoren verstärkt, aber eine breitere Palette von Wirkungen hat

Einzigartigkeit

AA 29504 ist einzigartig in seiner selektiven Modulation von extrasynaptischen Gamma-Aminobuttersäure-Typ-A-Rezeptoren, die Alpha-4-Beta-3-Delta-Untereinheiten enthalten. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Rollen dieser Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .

Eigenschaften

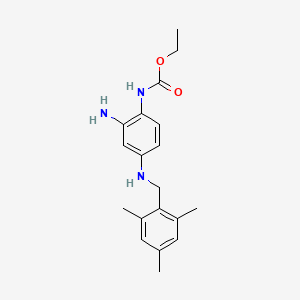

IUPAC Name |

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOOTUMXCXKEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945828-50-2 | |

| Record name | 945828-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the pharmacological profile of AA29504 on α4β1/3δ GABAA receptors compare to other known ligands?

A1: Studies using a HEK293 cell line expressing α4β1/3δ GABAA receptors showed that AA29504 did not exhibit the expected δ-subunit selectivity. [] While compounds like THIP displayed clear superagonism at these receptors compared to binary α4β1/3 receptors, AA29504 did not demonstrate this difference. This finding highlights the complexity of GABAA receptor pharmacology and suggests that AA29504 might interact with these receptors differently than initially hypothesized.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.